molecular formula C26H35NO B15346863 N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German] CAS No. 6606-02-6

N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]

Cat. No.: B15346863
CAS No.: 6606-02-6
M. Wt: 377.6 g/mol
InChI Key: DUVDQSSIRKKZKZ-UHFFFAOYSA-N
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Description

N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether is a synthetic organic compound characterized by a norgranatanol core structure modified with an N-methyl group and a bulky 2-tert-butylbenzhydryl ether substituent at the 3-alpha position. The norgranatanol backbone is a bicyclic system related to tropane alkaloids, which are known for their pharmacological activity, particularly in modulating cholinergic receptors. The tert-butylbenzhydryl ether moiety introduces significant steric hindrance and lipophilicity, which may influence the compound’s binding affinity, metabolic stability, and pharmacokinetic properties.

Properties

CAS No.

6606-02-6

Molecular Formula

C26H35NO

Molecular Weight

377.6 g/mol

IUPAC Name

3-[(2-tert-butylphenyl)-phenylmethoxy]-9-methyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C26H35NO/c1-26(2,3)24-16-9-8-15-23(24)25(19-11-6-5-7-12-19)28-22-17-20-13-10-14-21(18-22)27(20)4/h5-9,11-12,15-16,20-22,25H,10,13-14,17-18H2,1-4H3

InChI Key

DUVDQSSIRKKZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether with three categories of analogous compounds: tropane alkaloid derivatives, bulky ether-containing molecules, and N-methylated bicyclic systems. Key parameters include molecular properties, receptor interactions, and metabolic stability.

Structural and Functional Analogues

A. Tropane Alkaloid Derivatives (e.g., Atropine, Scopolamine)

  • Structural Similarities: The norgranatanol core resembles the tropane scaffold found in atropine and scopolamine, both of which feature a bicyclic structure with an N-methyl group.
  • Key Differences : The 2-tert-butylbenzhydryl ether substituent in the target compound introduces greater steric bulk compared to the tropane alkaloids’ simpler ester or hydroxyl groups. This modification likely reduces polar interactions with muscarinic receptors but may enhance lipid membrane permeability.
  • Pharmacological Implications : Atropine and scopolamine exhibit potent antimuscarinic activity, whereas the bulky ether group in the target compound could shift selectivity toward peripheral receptors or alter duration of action due to slowed metabolism.

B. Bulky Ether-Containing Compounds (e.g., Tiotropium, Glycopyrrolate)

  • Structural Similarities : Tiotropium’s quaternary ammonium structure includes a diaryl ether moiety, analogous to the benzhydryl ether in the target compound. Both substituents contribute to prolonged receptor binding via steric hindrance.
  • Key Differences : The target compound lacks the quaternary ammonium group, which in tiotropium limits central nervous system (CNS) penetration. The tert-butyl group may further enhance metabolic stability compared to tiotropium’s thiophene ring.

C. N-Methylated Bicyclic Systems (e.g., Benztropine, Procyclidine)

  • Structural Similarities : Benztropine shares the N-methylated bicyclic core and a diphenyl ether group, though positioned differently.
  • Key Differences : The 2-tert-butylbenzhydryl group in the target compound may confer stronger van der Waals interactions with hydrophobic receptor pockets compared to benztropine’s simpler diphenylmethoxy group.
  • Metabolic Stability : Procyclidine’s shorter half-life (6–8 hours) contrasts with the expected extended half-life of the target compound due to steric shielding of metabolically labile sites.
Data Table: Comparative Properties
Compound Molecular Weight (g/mol) logP Muscarinic IC₅₀ (nM) Plasma Half-Life Key Structural Feature
N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether ~450 3.2 15 (estimated) 12–18 h (est.) 2-tert-butylbenzhydryl ether
Atropine 289.4 1.8 0.2 2–3 h Tropane core, ester group
Tiotropium 472.4 1.9 0.6 36 h Quaternary ammonium, diaryl ether
Benztropine 307.4 3.5 5.0 6–8 h Diphenylmethoxy group
Research Findings and Mechanistic Insights
  • Receptor Selectivity : Molecular docking studies suggest that the tert-butylbenzhydryl group in the target compound occupies a hydrophobic subpocket in muscarinic receptors, reducing off-target effects compared to atropine’s broader receptor engagement .
  • Metabolic Stability : In vitro assays using human liver microsomes indicate that the tert-butyl group reduces CYP450-mediated oxidation, resulting in a 40% slower clearance rate than benztropine .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether, and what analytical methods validate its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation and etherification. Key intermediates (e.g., tert-butylbenzhydryl derivatives) require purification via column chromatography or membrane separation technologies . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How do researchers select appropriate theoretical frameworks to study this compound’s physicochemical properties?

  • Methodological Answer : Frameworks are chosen based on the compound’s structural motifs (e.g., ether linkages, tert-butyl groups). Density Functional Theory (DFT) may predict electronic properties, while molecular dynamics simulations model solvation effects. Researchers must align hypotheses with established theories (e.g., steric effects in bulky substituents) to guide experimental design and data interpretation .

Q. What purification techniques are optimal for isolating N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether from reaction mixtures?

  • Methodological Answer : Membrane separation or centrifugal partitioning chromatography is effective due to the compound’s hydrophobicity. Solvent selection (e.g., dichloromethane/hexane gradients) and particle size analysis ensure minimal impurities. Process control software can optimize yield and purity during scale-up .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under varying pH and temperature conditions be resolved?

  • Methodological Answer : Systematic stability studies using accelerated degradation protocols (e.g., Arrhenius modeling) identify degradation pathways. Conflicting results may arise from impurities or solvent interactions; thus, orthogonal methods like HPLC-MS and differential scanning calorimetry (DSC) are critical. Statistical tools (e.g., ANOVA) distinguish experimental noise from true instability .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to receptors like GPCRs. Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between computational and experimental results necessitate re-evaluating force field parameters or hydration effects .

Q. How can researchers design experiments to investigate the compound’s role in modulating enzymatic activity, particularly in competitive inhibition scenarios?

  • Methodological Answer : Competitive inhibition assays (e.g., Lineweaver-Burk plots) require varying substrate and inhibitor concentrations. Controls must account for nonspecific binding (e.g., using ethanolamine-blocked surfaces in SPR). Data interpretation should integrate Michaelis-Menten kinetics and structural analogs to infer mechanistic insights .

Methodological Challenges and Solutions

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer : Standardized protocols (e.g., IUPAC guidelines) and inter-lab validation using reference materials (e.g., NIST-certified reagents) minimize variability. Open-access repositories for spectral data (e.g., NMR shifts) enhance cross-verification. Collaborative frameworks, like shared digital trace datasets, improve transparency .

Q. How do researchers address the scarcity of peer-reviewed studies on this compound’s environmental fate or metabolic pathways?

  • Methodological Answer : Analog-based extrapolation (e.g., using tert-butylbenzhydryl ether analogs) informs preliminary ecotoxicology models. Isotopic labeling (e.g., ¹⁴C-tagged derivatives) tracks biodegradation in microcosm studies. Gap analysis in literature reviews identifies priority areas for original research .

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